
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a triphenylene moiety. The compound’s structure imparts it with distinct electronic properties, making it valuable for various applications in material science and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of triphenylen-2-ylboronic acid with 4-bromo-4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with nucleophiles.
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., argon) and require heating to promote the coupling process.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the aryl group from the dioxaborolane with an aryl halide.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Material Science: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Biological Research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form transient complexes with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
Triphenylen-2-ylboronic acid: Another boron-containing compound used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler dioxaborolane compound without the triphenylene moiety.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the triphenylene group, which imparts distinct electronic properties and enhances its utility in material science applications. The combination of the dioxaborolane ring and the triphenylene moiety makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C30H27BO2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-16-13-20(14-17-22)21-15-18-27-25-11-6-5-9-23(25)24-10-7-8-12-26(24)28(27)19-21/h5-19H,1-4H3 |
InChI Key |
BZAABLCYIUJCFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


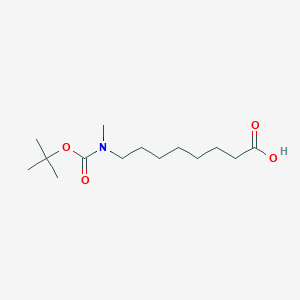

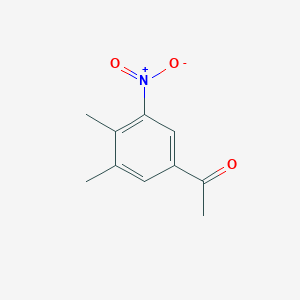
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
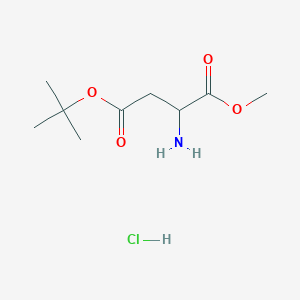
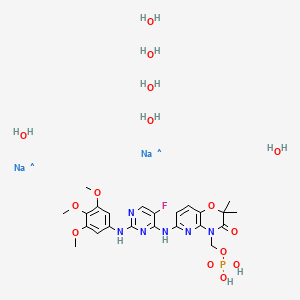
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
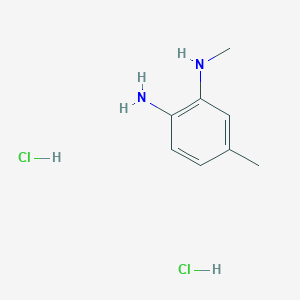
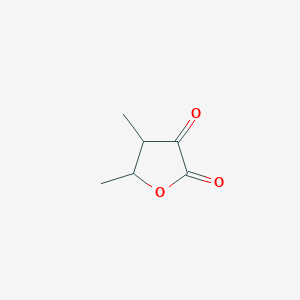

![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)
